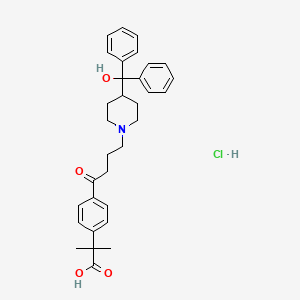

Fexofenadinone Hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

153439-43-1 |

|---|---|

Molecular Formula |

C32H38ClNO4 |

Molecular Weight |

536.1 g/mol |

IUPAC Name |

2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C32H37NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28,37H,9,14,19-23H2,1-2H3,(H,35,36);1H |

InChI Key |

WQPDEFGECAUPKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)O.Cl |

Origin of Product |

United States |

Mechanistic Investigations of Biotransformation Pathways of Fexofenadinone Hydrochloride and Analogues

Role of Cytochrome P450 Enzymes in Metabolism

A significant body of research confirms that Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism, are not significantly involved in the biotransformation of fexofenadine (B15129). jiaci.orgnih.gov This is a key differentiating feature from many other antihistamines, including its predecessor terfenadine (B1681261), which is a substrate for CYP3A4. jiaci.org The lack of CYP450 metabolism means that fexofenadine's pharmacokinetic profile is not substantially affected by co-administration of CYP inhibitors or inducers. jiaci.orgnih.gov This characteristic has been repeatedly demonstrated in preclinical and in vitro models, where the metabolic stability of fexofenadine is evident even in the presence of potent CYP450 modulators. frontiersin.org The minimal metabolism that is observed has not been attributed to any specific CYP isoenzyme. drugbank.com

Characterization of Transporter-Mediated Disposition in Cellular and In Vitro Systems

Given the negligible role of metabolic enzymes in the clearance of fexofenadine, its disposition is almost entirely governed by the activity of drug transport proteins. nih.govdrugbank.com In vitro studies using various cellular systems have been crucial in elucidating the specific transporters involved. These studies have identified that the interplay between uptake and efflux transporters is the primary determinant of fexofenadine's absorption, distribution, and elimination. drugbank.com

Studies on P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs) Interactions

The disposition of fexofenadine is principally mediated by two major superfamilies of transporters: the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and the Solute Carrier (SLC) family of Organic Anion Transporting Polypeptides (OATPs). jiaci.orgnih.govdrugbank.com

P-glycoprotein (P-gp): P-gp has been definitively identified as a key efflux transporter for fexofenadine. drugbank.comnih.govnih.gov It actively pumps the compound out of cells, thereby limiting its intestinal absorption and penetration across the blood-brain barrier. nih.govnih.gov Studies using P-gp-overexpressing cell lines, such as L-MDR1 and MDCKII-MDR1, have demonstrated potent, ATP-dependent efflux of fexofenadine. drugbank.comhelsinki.fi

Organic Anion Transporting Polypeptides (OATPs): Several members of the OATP family are responsible for the uptake of fexofenadine into cells, particularly in the intestine and liver. nih.govku.edu In vitro studies using HEK293 cells expressing specific transporters have identified OATP1A2, OATP1B1, OATP1B3, and OATP2B1 as transporters capable of mediating fexofenadine uptake. nih.govku.eduresearchgate.net OATP1A2, expressed in the intestine, is considered a major transporter for its absorption, while OATP1B1 and OATP1B3 are key to its hepatic uptake. nih.govku.edu

The table below summarizes key kinetic parameters for the interaction of fexofenadine with various transporters, as determined in cellular and in vitro systems.

| Transporter | System | Parameter | Value (µM) | Reference |

| OATP1A2 | OATP1A2-expressing cells | K_m | 35 | ku.edu |

| OATP1B3 | OATP1B3-expressing HEK293 cells | K_m | 108 ± 11 | nih.govresearchgate.net |

| P-gp | Caco-2 cells | K_M | 150 | nih.gov |

| OATP1B1 | OATP1B1-expressing HEK293 cells | K_i | 148 ± 61 | nih.govresearchgate.net |

| OATP1B3 | OATP1B3-expressing HEK293 cells | K_i | 205 ± 72 | nih.govresearchgate.net |

| P-gp | Caco-2 cells (Verapamil inhibition) | IC_50 | 8.44 | nih.gov |

K_m (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. K_i (inhibition constant) represents the concentration of fexofenadine required to inhibit the transport of another substrate by 50%. IC_50 (half-maximal inhibitory concentration) is the concentration of an inhibitor (Verapamil) that reduces the P-gp mediated transport of fexofenadine by 50%.

Investigation of Efflux and Uptake Mechanisms

The mechanisms of fexofenadine transport have been extensively studied using polarized epithelial cell lines that model the intestinal barrier, such as Caco-2 and Madin-Darby Canine Kidney (MDCK) cells. nih.govsrce.hr

Efflux Mechanisms: In Caco-2 cell monolayers, fexofenadine exhibits polarized transport, with the basolateral-to-apical (B-A) permeability being 28- to 85-fold higher than the apical-to-basolateral (A-B) permeability. nih.gov This high efflux ratio is a hallmark of active secretion mediated by an apically located transporter, which has been identified as P-gp. nih.gov The transport from the basolateral to the apical side is saturable and can be inhibited by known P-gp inhibitors like verapamil (B1683045) and ketoconazole, confirming P-gp's central role in limiting the intestinal permeability of fexofenadine. nih.gov

Uptake Mechanisms: The uptake of fexofenadine is mediated by OATPs. Studies in OATP-expressing cell systems show that this uptake is a saturable process. nih.govku.edu For instance, OATP1A2-mediated transport is crucial for the initial uptake from the gut lumen into enterocytes. ku.edu The pH-dependency of some OATP transporters, such as OATP1A2, further influences uptake, with transport kinetics differing under various pH conditions, which is relevant for the microenvironment of the small intestine. researchgate.net

Comparative Metabolic Profiling Across Different Biological Systems (Non-human, In Vitro)

Comparative studies across different preclinical systems highlight both similarities and species-specific differences in the disposition of fexofenadine, which is driven by transporter expression and function rather than metabolism.

In Vitro Cell Models: Comparisons between Caco-2 cells (human colon adenocarcinoma) and MDCK cells (canine kidney) are common for permeability screening. Both cell lines express P-gp and are used to demonstrate the efflux of fexofenadine. helsinki.fisrce.hr However, the levels of endogenous transporter expression can vary, leading to quantitative differences in observed efflux ratios. srce.hriqpc.com For example, while fexofenadine is a clear P-gp substrate in both Caco-2 and MDCKII-MDR1 cells, the magnitude of efflux can differ. nih.govhelsinki.fi

Non-human Species (Rat vs. Mouse): Pharmacokinetic studies in mice and rats reveal species differences in the transporters responsible for biliary excretion. In mice, P-gp plays a significant role in limiting oral bioavailability and brain penetration. nih.gov However, studies investigating biliary excretion have shown that while multidrug resistance-associated protein 2 (Mrp2) is primarily responsible for the biliary excretion of fexofenadine in mice, its role in rats is less critical, suggesting compensatory mechanisms by other unidentified transporters in that species. psu.edu Furthermore, studies in Mdr1a/1b knockout mice showed a 6-fold increase in plasma concentration after oral administration and a 3-fold higher brain-to-plasma concentration ratio compared to wild-type mice, underscoring the importance of P-gp in these barriers. nih.gov Carcinogenicity studies of terfenadine in rats and mice showed significant exposure to fexofenadine without carcinogenic effects. fda.govfda.gov

The table below provides a comparative overview of fexofenadine transport characteristics in different biological systems.

| System | Key Finding | Implication | Reference |

| Caco-2 Cells | High efflux ratio (B-A >> A-B), inhibited by P-gp inhibitors. | P-gp is the main efflux transporter limiting intestinal permeability. | nih.gov |

| MDCKII-MDR1 Cells | Shows P-gp dependent transport. | Confirms fexofenadine as a P-gp substrate in a transfected cell model. | helsinki.fi |

| HEK293 Cells | Uptake mediated by transfected OATP1A2, OATP1B1, OATP1B3. | Identifies specific uptake transporters involved in disposition. | nih.govku.edu |

| Mice (Wild-type vs. Mdr1a/1b KO) | Knockout mice show 6-fold higher oral plasma concentration and 3-fold higher brain concentration. | P-gp is critical for intestinal efflux and blood-brain barrier function in mice. | drugbank.comnih.gov |

| Mice vs. Rats (Biliary Excretion) | Mrp2 is the primary transporter for biliary excretion in mice; its role is compensated for in Mrp2-deficient rats. | Demonstrates species differences in hepatobiliary transport mechanisms. | psu.edu |

Advanced Analytical Chemistry for Fexofenadinone Hydrochloride Research

Development and Validation of Chromatographic Techniques

Chromatographic techniques form the cornerstone of analytical procedures for Fexofenadinone Hydrochloride. The development and validation of robust methods are essential for accurate and reliable results in research and quality assurance.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely implemented technique for the analysis of this compound, often in conjunction with its parent compound, Fexofenadine (B15129) Hydrochloride. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.

Method development focuses on optimizing separation parameters to achieve high resolution, good peak symmetry, and acceptable retention times. Key to this is the selection of the stationary phase, typically a C18 column, and the composition of the mobile phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). The pH of the buffer is a critical parameter that is adjusted to control the ionization state of the analyte and improve chromatographic performance.

Validation of these HPLC methods is performed according to international guidelines to ensure they are fit for purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. Detection is most commonly achieved using a UV detector, with monitoring at wavelengths where the analyte exhibits significant absorbance, such as 220 nm.

Table 1: Examples of HPLC Method Parameters for Fexofenadine and Related Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | C8 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Methanol:Water:Glacial Acetic Acid | Acetonitrile:0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |

| Detection (UV) | 220 nm | 260 nm | 220 nm |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates the use of instrumentation capable of handling higher backpressures.

For this compound analysis, UPLC methods provide much shorter run times, often reducing analysis from over 10 minutes to just a few minutes. This high-throughput capability is particularly advantageous in settings where a large number of samples need to be analyzed, such as in pharmacokinetic studies or for process monitoring. The enhanced resolution also allows for better separation of this compound from other related substances and impurities. UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS), which combines the superior separation of UPLC with the sensitive and selective detection of MS.

Gas Chromatography (GC) Approaches for Volatile Derivatives

A review of the scientific literature indicates that Gas Chromatography (GC) is not a standard or widely reported technique for the analysis of this compound. GC is best suited for compounds that are thermally stable and volatile. This compound is a relatively large, polar, and non-volatile molecule, making it unsuitable for direct GC analysis.

In theory, it could be possible to analyze it by GC after a chemical derivatization step to convert it into a more volatile and thermally stable derivative. However, such methods are not commonly employed due to the complexity of the derivatization process and the availability of more direct and efficient liquid chromatography techniques.

Spectroscopic Characterization and Quantitative Analysis

Spectroscopic methods are indispensable for both the structural confirmation and quantitative measurement of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and robust method for the quantitative analysis of this compound. The principle behind this technique is the measurement of the amount of light absorbed by the analyte in a solution. The chromophoric groups within the this compound molecule absorb UV radiation at specific wavelengths.

For quantitative analysis, a solution of the compound is prepared in a suitable solvent (e.g., methanol or a buffer solution), and its absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound in the solution. The λmax for Fexofenadine Hydrochloride and its related compounds is typically observed around 220 nm. While standalone UV-Vis spectrophotometry can be used for quantification, it is more commonly employed as a detection method in HPLC and UPLC systems.

Table 2: UV-Vis Spectrophotometric Data

| Compound | Solvent | λmax (nm) |

| Fexofenadine HCl | Methanol | ~220 |

| Fexofenadine HCl | 0.1 M HCl | ~221 |

| Fexofenadine HCl | Phosphate Buffer | ~220 |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. It offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying the compound at very low concentrations, especially in complex biological matrices like plasma.

Electrospray ionization (ESI) is the most common ionization technique used for this compound, as it is a soft ionization method suitable for polar and thermally labile molecules. In LC-MS, the mass spectrometer serves as a highly specific detector, identifying compounds based on their mass-to-charge ratio (m/z).

Tandem Mass Spectrometry (MS/MS) provides an even higher degree of certainty for both structural elucidation and quantification. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented to produce a series of product ions. The fragmentation pattern is unique to the molecule's structure and can be used as a "fingerprint" for unambiguous identification. For quantitative analysis, a technique called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used, where the instrument is set to monitor specific precursor-to-product ion transitions, providing outstanding selectivity and minimizing interference from other components in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unequivocal structural elucidation of impurities and degradation products of Fexofenadine Hydrochloride. Both ¹H and ¹³C NMR, often in combination with two-dimensional techniques like COSY, HSQC, and HMBC, provide detailed information about the chemical environment of individual atoms within a molecule, allowing for the precise identification of unknown structures. nih.govresearchgate.net

In the analysis of Fexofenadine Hydrochloride, NMR has been instrumental in characterizing known process-related impurities such as the fexofenadone and the meta-isomer of fexofenadine. google.com For instance, the identification of an oxidative degradation product, specifically the N-oxide of fexofenadine, was confirmed through extensive NMR studies. The ¹H and ¹³C NMR spectra of the N-oxide showed significant shifts in the signals corresponding to the piperidine (B6355638) ring and adjacent carbons, confirming the site of oxidation. nih.gov

The process involves isolating the impurity, often through preparative HPLC, and then subjecting the purified substance to NMR analysis. nih.govslideserve.com The resulting spectra are compared with those of the parent Fexofenadine Hydrochloride molecule. Discrepancies in chemical shifts (δ), coupling constants (J), and signal multiplicities are carefully analyzed to deduce the structural modifications in the impurity. For example, the absence of the carboxylic acid proton signal and the appearance of new signals in the aliphatic region could indicate decarboxylation, a known photodegradation pathway. nih.govresearchgate.net

The comprehensive data obtained from ¹H, ¹³C, and various 2D NMR experiments, often supplemented with mass spectrometry data, allows for the confident assignment of the complete chemical structure of impurities, which is crucial for controlling the quality and safety of the final drug product. nih.govresearchgate.netnih.govconicet.gov.ar

Impurity Profiling and Degradation Product Identification

Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of the drug substance. For Fexofenadine Hydrochloride, this involves the identification, characterization, and quantification of all potential impurities, including those arising from the manufacturing process and those formed during degradation.

Identification and Characterization of Process-Related Impurities

Process-related impurities in Fexofenadine Hydrochloride can originate from starting materials, intermediates, or by-products of side reactions occurring during synthesis. The British Pharmacopoeia lists four main potential impurities: Impurity A (keto fexofenadine), Impurity B (meta-isomer of Fexofenadine), Impurity C (methyl ester of fexofenadine), and Impurity D (methyl ester of keto fexofenadine). nih.govd-nb.info

The synthesis of Fexofenadine Hydrochloride can involve key raw materials such as Methyl-2-(4-(4-chlorobutanoyl) phenyl)-2-methylpropanoate and Diphenyl-4-piperiridinemethanol. researchgate.net Impurities can be introduced from these starting materials or formed during the synthetic steps. For example, the hydrolysis of a keto ester intermediate can lead to the formation of keto fexofenadine (Impurity A). nih.gov The meta-isomer of Fexofenadine (Impurity B) is another known process-related impurity. google.com

Advanced analytical techniques are employed for the detection and characterization of these impurities. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods are developed to separate these impurities from the active pharmaceutical ingredient (API). nih.govnih.govmdpi.com The structural confirmation of these impurities is then achieved using spectroscopic techniques like NMR (¹H and ¹³C) and mass spectrometry (MS), often in tandem (LC-MS/MS). google.comnih.gov

Table 1: Key Process-Related Impurities of Fexofenadine Hydrochloride

| Impurity Name | Common Name/Synonym | Origin |

|---|---|---|

| Impurity A | Keto fexofenadine | Hydrolysis of keto ester intermediate nih.gov |

| Impurity B | Meta-isomer of Fexofenadine | Side reaction during synthesis google.comnih.gov |

| Impurity C | Methyl ester of fexofenadine | Incomplete hydrolysis of ester intermediate nih.gov |

| Impurity D | Methyl ester of keto fexofenadine | By-product from keto ester intermediate nih.gov |

| - | Methyl-2-(4-(4-chlorobutanoyl) phenyl)-2-methylpropanoate | Key raw material researchgate.net |

| - | Diphenyl-4-piperiridinemethanol | Key raw material researchgate.net |

| - | Bromobenzene | Used in the synthesis of a key raw material researchgate.net |

Structural Elucidation of Forced Degradation Products

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that could form under various stress conditions. Fexofenadine Hydrochloride has been subjected to forced degradation under conditions recommended by the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govnih.govbanglajol.infobanglajol.info

These studies have revealed that Fexofenadine Hydrochloride is susceptible to degradation under several conditions:

Oxidative Degradation : Significant degradation occurs under oxidative stress, leading to the formation of a major product identified as the N-oxide of fexofenadine. researchgate.netnih.govmdpi.com This was elucidated using ESI-MS/MS, ¹H NMR, and ¹³C NMR spectroscopy. nih.gov

Acid and Base Hydrolysis : Degradation is observed under both acidic and basic conditions. nih.govnih.govmedipol.edu.tr Under acidic conditions, multiple degradation products have been detected. d-nb.info

Photodegradation : Exposure to light, particularly UVC light, results in the formation of photodegradation products. nih.govresearchgate.netjst.go.jp Two main products have been isolated and characterized: an isopropyl derivative resulting from decarboxylation and a benzophenone (B1666685) compound formed through rearrangement and oxidation reactions. nih.govresearchgate.net

Thermal Degradation : The drug also shows some degradation under thermal stress. nih.govnih.gov

The structural elucidation of these degradation products relies heavily on a combination of chromatographic separation and spectroscopic analysis. Techniques such as LC-MS/MS, high-resolution mass spectrometry (HRMS), and NMR (¹H, ¹³C, COSY, HSQC, HMBC) are crucial for piecing together the structures of these novel compounds. nih.govresearchgate.netnih.gov

Table 2: Summary of Forced Degradation Studies on Fexofenadine Hydrochloride

| Stress Condition | Degradation Observed | Major Degradation Products Identified |

|---|---|---|

| Oxidation (e.g., H₂O₂) | Significant degradation nih.govnih.gov | Fexofenadine N-oxide researchgate.netnih.govmdpi.com |

| Acid Hydrolysis (e.g., HCl) | Degradation observed nih.govnih.govd-nb.info | Multiple degradation products formed d-nb.info |

| Base Hydrolysis (e.g., NaOH) | Degradation observed nih.govnih.govbanglajol.info | - |

| Photolysis (e.g., UV light) | Degradation observed nih.govnih.gov | Isopropyl derivative (from decarboxylation), Benzophenone compound nih.govresearchgate.net |

| Thermal Stress | Slight degradation nih.govnih.gov | - |

Assessment of Chiral Purity and Stereoisomeric Analysis

Fexofenadine is a chiral molecule and is administered as a racemic mixture of the (R) and (S)-enantiomers, both of which are pharmacologically active. ufg.brnih.gov Therefore, the assessment of chiral purity and the analysis of stereoisomers are important aspects of its quality control.

The separation of fexofenadine enantiomers is typically achieved using chiral high-performance liquid chromatography (HPLC). Various chiral stationary phases (CSPs) have been evaluated for this purpose, including those based on polysaccharides (e.g., Chiralcel®, Lux® cellulose) and cyclodextrins (e.g., Chiral CD-Ph). ufg.brmdpi.comresearchgate.netnih.gov

One reported HPLC method for stereoselective separation utilizes a Chiralcel column in the normal phase with a mobile phase consisting of isopropyl alcohol and n-hexane. mdpi.com Another successful separation was achieved using a Lux cellulose® 1 column with a mobile phase of water and methanol. ufg.br A sensitive HPLC method for quantifying fexofenadine enantiomers in human plasma used a Chiral CD-Ph column with a mobile phase of potassium dihydrogen phosphate and acetonitrile. researchgate.netnih.gov

These chiral separation methods are crucial for controlling the enantiomeric ratio in the final product and for studying the stereoselective pharmacokinetics of fexofenadine. The validation of these methods includes assessing parameters such as linearity, precision, accuracy, and the limits of detection and quantification for each enantiomer. researchgate.netnih.gov

Table 3: Chiral HPLC Methods for Fexofenadine Enantiomeric Separation

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Reference |

|---|---|---|---|

| Chiralcel® | Isopropyl alcohol and n-hexane (5:95, v/v) with 0.01% diethylamine | UV at 225 nm | mdpi.com |

| Lux cellulose® 1 | Water:methanol (35:65, v/v) + 0.3% triethylamine (B128534) and 0.4% acetic acid | UV at 220 nm | ufg.br |

| Chiral CD-Ph | 0.5% KH₂PO₄-acetonitrile (65:35, v/v) | UV at 220 nm | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of Fexofenadinone Hydrochloride Analogues

Synthetic Modifications and Derivative Design

The synthesis of fexofenadine (B15129) analogues is a key strategy for refining its therapeutic properties and for developing tools to investigate its mechanism of action. researchgate.net Synthetic efforts have explored various parts of the molecule, from the terminal carboxylic acid group to the core piperidine (B6355638) and diphenylmethyl moieties. patsnap.comgoogle.com

The chemical structure of fexofenadine offers several sites for modification to probe effects on reactivity and stability. The primary analogue, fexofenadinone (often referred to as Impurity A), features a ketone group in place of the secondary alcohol on the butyl chain connecting the piperidine ring to the phenylacetic acid moiety. researchgate.net

Hydroxyl vs. Keto Group: The presence of the secondary alcohol in fexofenadine is crucial. Its oxidation to a ketone (forming fexofenadinone) is a key metabolic or degradative transformation. While both compounds may interact with the H1 receptor, the specific geometry and hydrogen-bonding capability of the hydroxyl group in fexofenadine are considered optimal for its potent antagonist activity.

Carboxylic Acid Moiety: The α,α-dimethylphenylacetic acid portion of fexofenadine is a critical determinant of its modern pharmacological profile. The introduction of the carboxyl group, replacing the tert-butyl group of its precursor terfenadine (B1681261), dramatically increases polarity. This change is directly responsible for preventing the molecule from crossing the blood-brain barrier, thereby eliminating sedative effects. nih.govnih.gov Furthermore, this acidic group prevents the molecule from interacting with the hERG potassium channel, which was the cause of terfenadine's cardiotoxicity.

Esterification: Analogues such as the methyl ester of fexofenadine (Impurity C) and the methyl ester of keto fexofenadine (Impurity D) are also recognized. researchgate.net The esterification of the carboxylic acid can alter the compound's solubility, absorption, and protein binding characteristics. These ester derivatives are often intermediates in synthesis or byproducts and generally lack the therapeutic efficacy of the parent carboxylic acid, as the free carboxylate is important for receptor interaction and preventing CNS penetration. drugbank.com

A novel analogue, α-[4-isopropyl phenyl]-4-(hydroxy diphenyl methyl)-1-piperidinyl)butan-1-one, was synthesized by replacing the α,α-dimethylphenylacetic acid group with a 4-isopropyl phenyl group. researchgate.net This modification was designed to explore how changes to this region of the molecule impact antihistaminic, anticholinergic, and sedative activities. researchgate.net

Table 1: Comparison of Key Fexofenadine Analogues

| Compound Name | Key Structural Modification | Impact on Physicochemical Properties |

| Terfenadine | Tert-butyl group instead of carboxylic acid; Secondary alcohol on butyl chain. | Lipophilic, crosses blood-brain barrier, blocks hERG channel. |

| Fexofenadine | Carboxylic acid; Secondary alcohol on butyl chain. | Polar, does not cross blood-brain barrier, no hERG affinity. nih.gov |

| Fexofenadinone | Carboxylic acid; Ketone on butyl chain. researchgate.net | A metabolite/impurity, alteration of H-bonding capability. |

| Methyl ester of Fexofenadine | Carboxylic acid is esterified. researchgate.net | Increased lipophilicity compared to fexofenadine, affects solubility and absorption. |

The design of novel analogues extends beyond improving therapeutic effects to creating specific molecular probes. These tools are instrumental in elucidating the precise interactions between the drug and its biological targets. For fexofenadine, this includes not only its primary target, the histamine (B1213489) H1 receptor, but also other proteins like membrane transporters that influence its pharmacokinetics.

The synthesis of structurally related compounds allows researchers to map the binding pocket of the H1 receptor. By systematically altering functional groups and observing the corresponding changes in binding affinity, a detailed picture of the receptor's active site can be constructed. For instance, modifying the diphenylmethyl portion or altering the length and rigidity of the butyl chain can reveal which interactions are most critical for high-affinity binding. nih.gov These studies have confirmed that fexofenadine's action is highly selective for the H1 receptor, with minimal to no activity at cholinergic, adrenergic, or serotonergic receptors. nih.govdrugbank.com This high selectivity is a direct result of its specific chemical structure, which has been refined to fit the H1 receptor binding site precisely while avoiding interaction with other receptors.

Correlation of Structural Features with Molecular Interactions

The therapeutic success of fexofenadine is rooted in the specific, high-affinity interaction with its molecular target, which is a direct consequence of its three-dimensional structure and chemical properties.

Fexofenadine is recognized for its potent and highly selective antagonism of the histamine H1 receptor. researchgate.net In vitro studies confirm that it binds to and stabilizes the inactive conformation of the H1 receptor, preventing its activation by histamine. drugbank.com This inverse agonist activity blocks the downstream signaling cascade responsible for allergic symptoms. drugbank.com

The key structural features contributing to this specific binding include:

The Piperidine and Diphenylmethanol Moiety: This part of the molecule is essential for anchoring the ligand within the H1 receptor binding pocket. The nitrogen atom in the piperidine ring is typically protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue (Asp) in the receptor's transmembrane domain. nih.gov

Studies have demonstrated that fexofenadine has minimal affinity for muscarinic, alpha-1 adrenergic, and serotonergic receptors, which explains its lack of anticholinergic side effects (like dry mouth) or cardiovascular effects (like hypotension) that plagued earlier antihistamines. nih.gov

Table 2: Receptor Binding Profile

| Compound | Primary Target | Known Off-Target Interactions | Resulting Clinical Profile |

| First-Generation Antihistamines (e.g., Diphenhydramine) | Histamine H1 Receptor | Muscarinic, Adrenergic, Serotonergic Receptors | Effective but sedating with anticholinergic side effects. |

| Terfenadine | Histamine H1 Receptor | hERG Potassium Channel | Effective antihistamine but with significant cardiotoxicity risk. |

| Fexofenadine | Histamine H1 Receptor | P-glycoprotein (P-gp) transporter researchgate.net | Non-sedating, selective antihistamine with a favorable safety profile. nih.gov |

Fexofenadine is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. nih.gov For its primary therapeutic action, this stereochemistry is of little consequence, as both enantiomers exhibit nearly equivalent antihistaminic activity by binding to the H1 receptor with similar affinity. nih.gov

However, stereochemistry plays a significant role in the molecule's pharmacokinetics, specifically its interaction with the efflux transporter P-glycoprotein (P-gp). Research has shown that P-gp, a protein that actively transports substances out of cells, demonstrates stereoselective recognition of fexofenadine enantiomers.

Stereoselective Transport: Studies have demonstrated that P-gp preferentially transports (S)-fexofenadine over (R)-fexofenadine. researchgate.net This means the (S)-enantiomer is more efficiently effluxed.

Computational and Theoretical Chemistry of Fexofenadinone Hydrochloride

Molecular Modeling and Docking Studies of Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for understanding how a ligand, such as Fexofenadinone, might interact with a biological target, typically a protein receptor.

For Fexofenadinone, the primary receptor of interest would be the histamine (B1213489) H1 receptor (H1R), the same target as Fexofenadine (B15129). Docking studies for Fexofenadine have been performed to elucidate its binding mechanism to the H1 receptor, often revealing key interactions with amino acid residues like aspartate (D3.32) and lysine (B10760008) (K5.39). mdpi.com

A theoretical docking study of Fexofenadinone Hydrochloride into the H1R active site would be invaluable. Such a study would aim to determine the binding affinity (often expressed as a docking score in kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between Fexofenadinone and the receptor. The key scientific question would be to assess how the substitution of the hydroxyl group in Fexofenadine with a ketone group in Fexofenadinone alters these interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ketone group can only function as a hydrogen bond acceptor. This structural change could significantly impact binding orientation and affinity, potentially altering the compound's antagonist activity.

Table 1: Illustrative Comparison of Docking Parameters for Fexofenadine and a Hypothetical Fexofenadinone Study

| Compound | Target Receptor | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |

|---|---|---|---|

| Fexofenadine | Histamine H1 Receptor | -9.5 | ASP 107, LYS 191, TYR 431 |

| Fexofenadinone | Histamine H1 Receptor | -8.7 | ASP 107, PHE 435 |

Note: This table is for illustrative purposes to demonstrate the potential output of a comparative docking study. Actual values would require a dedicated computational experiment.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. researchgate.net These calculations can determine a molecule's three-dimensional structure, charge distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

For this compound, QM calculations would provide insight into its intrinsic stability and reactivity. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap suggests the molecule is more reactive.

Furthermore, QM methods can generate a Molecular Electrostatic Potential (MEP) map. nih.gov This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Fexofenadinone, the MEP map would highlight the electronegative oxygen of the ketone group as a likely site for interaction with positively charged residues in a receptor. Comparing the MEP of Fexofenadinone with that of Fexofenadine would reveal how the electronic landscape of the molecule changes with the oxidation of the alcohol, providing a fundamental rationale for any observed differences in receptor binding or metabolic fate. rsc.org

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (for research purposes, not clinical)

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. rsc.org These predictions are vital in early-stage drug research to identify candidates with favorable drug-like properties and flag potential liabilities. nih.gov While specific experimental ADMET data for Fexofenadinone are not available, its properties can be predicted using various QSAR (Quantitative Structure-Activity Relationship) models and compared to the known properties of Fexofenadine.

Key ADMET-related parameters include lipophilicity (LogP), aqueous solubility (LogS), plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes. The conversion of Fexofenadine's hydroxyl group to a ketone in Fexofenadinone would likely alter these properties. For instance, the loss of a hydrogen bond donor could decrease the Topological Polar Surface Area (TPSA) and potentially increase the LogP value, suggesting lower solubility and higher lipophilicity.

Web-based platforms like SwissADME or ADMETlab can be used to generate these predictions. nih.govresearchgate.net Such an analysis would be critical for understanding whether Fexofenadinone is likely to be absorbed, how it would distribute in the body, and its potential for metabolic breakdown or toxicity, should it be formed in vivo or be present as an impurity in a formulation.

Table 2: Comparison of Predicted Physicochemical Properties for ADMET Analysis

| Property | Fexofenadine | Fexofenadinone (Predicted) | Implication of Change |

|---|---|---|---|

| Molecular Weight (g/mol) | 501.68 | 499.66 | Minor change |

| LogP (Lipophilicity) | ~3.9 - 5.9 | Potentially higher | May increase membrane permeability, but decrease solubility |

| TPSA (Topological Polar Surface Area) | 81.0 Ų chemscene.com | Potentially lower (~64 Ų) | May increase blood-brain barrier penetration potential |

| Hydrogen Bond Donors | 3 chemscene.com | 2 | Reduced capacity for H-bonding with aqueous environment |

| Hydrogen Bond Acceptors | 4 chemscene.com | 4 | No change in H-bond acceptor count |

Note: Fexofenadinone values are theoretical predictions based on structural differences from Fexofenadine.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the low-energy, stable three-dimensional shapes (conformations) a molecule can adopt. mdpi.com Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational flexibility and dynamic behavior of a compound in a simulated biological environment (e.g., in water or a lipid bilayer). researchgate.net

For a flexible molecule like this compound, understanding its conformational preferences is essential. The molecule possesses several rotatable bonds, allowing it to adopt numerous shapes. The biologically active conformation—the specific shape that binds to the target receptor—may not be the lowest energy conformation in solution.

An MD simulation of Fexofenadinone, both alone in solution and in complex with the H1 receptor, would provide critical insights. Such a simulation could reveal the stability of the ligand-receptor complex, the fluctuations of specific residues at the binding site, and the solvent's role in the binding event. nih.gov By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, offering a more rigorous prediction of binding affinity than docking alone. Comparing the dynamic behavior of Fexofenadinone to Fexofenadine within the H1R binding pocket would clarify how the ketone modification affects the stability and dynamics of the interaction.

Chemical Stability and Degradation Kinetics

Forced Degradation Studies Under Various Stress Conditions

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate the intrinsic stability of the molecule and identify likely degradation products. Fexofenadine (B15129) Hydrochloride has been exposed to a range of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govbanglajol.infodoaj.org

Significant degradation has been observed under oxidative conditions, with slight to moderate degradation occurring under acidic, basic, and thermal stress. nih.gov Conversely, the compound has shown stability under certain hydrolytic and photolytic conditions. nih.gov

Acidic and Basic Hydrolysis Mechanisms

Fexofenadine Hydrochloride is susceptible to degradation in both acidic and basic environments. doaj.org Studies have shown that the extent of degradation is significant in the presence of both acids and bases, particularly at elevated temperatures. nih.gov

Under acidic conditions (e.g., 1 N HCl at 60°C for 3.5 hours), slight degradation has been observed. nih.gov One study confirmed that Fexofenadine can degrade across a wide pH range (1 to 14), with degradation levels ranging from 40.42% in a neutral buffer (pH 7.0) to 72.98% in a strong alkaline medium (1 M NaOH). nih.gov The increased degradation in strong alkaline solutions suggests that the ionized carboxylic acid group may enhance the molecule's susceptibility to degradation. nih.gov

While the susceptibility to hydrolysis is established, the precise mechanisms and the structures of the resulting degradation products from acidic and basic hydrolysis are not extensively detailed in the cited literature. The degradation process under these conditions has been found to follow first-order kinetics. nih.govresearchgate.net

Oxidative Degradation Pathways and Products

Fexofenadine Hydrochloride demonstrates significant vulnerability to oxidative stress. nih.govdoaj.org Exposure to hydrogen peroxide (e.g., 3% H2O2 at 60°C for 5 hours) leads to considerable degradation. nih.gov

The primary oxidative degradation pathway involves the formation of an N-oxide at the tertiary amine of the piperidine (B6355638) ring. nih.gov This major degradation product has been successfully isolated and characterized using various spectroscopic methods, including ESI-MS/MS, 1H NMR, and 13C NMR. nih.govnih.govresearchgate.net The identified product is 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxido-piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid. nih.govresearchgate.net This finding is significant as it identifies a specific, potential impurity that may arise in pharmaceutical formulations under oxidative conditions. nih.gov

Photolytic Degradation Kinetics and Photoproducts

The photostability of Fexofenadine Hydrochloride has been investigated under various light conditions. While one study reported stability when exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light, others indicate that photodegradation is a significant factor. nih.govresearchgate.net

Exposure to UVC light at 254 nm in methanolic solutions has been shown to cause degradation. researchgate.netresearchgate.net The main photodegradation products from this process have been isolated and their structures elucidated using NMR and mass spectrometry techniques. researchgate.net

Kinetic studies of the photodegradation process in both methanol (B129727) and water solutions indicate that the degradation follows second-order kinetics under UV light at 254 nm. researchgate.net In the solid state, exposure to UV light also resulted in significant degradation, which followed first-order kinetics. researchgate.net This suggests that the drug should be protected from light. researchgate.net

Thermal Degradation Profiles

Thermal stress testing has revealed that Fexofenadine Hydrochloride undergoes slight degradation at elevated temperatures. nih.gov Studies have been conducted by exposing the compound to dry heat, for instance, at 105°C for 24 hours. nih.govukaazpublications.com Another study involved heating at 105°C for 2 hours. actapharmsci.com While degradation is observed, it is generally less significant compared to that seen under oxidative conditions. nih.gov

Identification of Degradation Pathways and Reaction Mechanisms

Based on forced degradation studies, key degradation pathways for Fexofenadine Hydrochloride have been identified.

Oxidative Degradation : The most clearly defined pathway involves the oxidation of the tertiary nitrogen atom on the piperidine ring to form Fexofenadine N-oxide. nih.govukaazpublications.com

Hydrolytic Degradation : The molecule degrades in both acidic and basic media, though the specific cleavage points and resulting products are not fully detailed in the available literature.

Photolytic Degradation : Exposure to UV light leads to the formation of several photoproducts, which have been successfully isolated and characterized, indicating a complex degradation pathway. researchgate.netukaazpublications.com

Kinetic Studies of Degradation Processes

The kinetics of Fexofenadine Hydrochloride degradation vary depending on the stress condition applied.

Hydrolysis : The degradation in both acidic (2 M HCl) and alkaline (2 M NaOH) media at high temperatures has been described as a first-order reaction. nih.gov The half-life (t50) was reported as 1.18 hours in the acidic medium and 2.82 hours in the alkaline medium. nih.gov Another study confirmed the first-order kinetics across a pH range from 1 to 14 at 70°C. nih.gov

Photodegradation : The photodegradation kinetics in solution (methanol and water) under UV light (254 nm) have been shown to follow a second-order model. researchgate.net In the solid state, however, the process follows first-order kinetics. researchgate.net

The following table summarizes the kinetic findings from various studies.

| Stress Condition | Kinetic Order | Rate Constant (k) | Half-Life (t₅₀) | Notes |

| Acid Hydrolysis (2 M HCl, high temp) | First-Order | Not specified | 1.18 hours | Degradation monitored at high temperature. nih.gov |

| Alkaline Hydrolysis (2 M NaOH, high temp) | First-Order | Not specified | 2.82 hours | Degradation monitored at high temperature. nih.gov |

| Photodegradation (in solution, 254 nm UV) | Second-Order | Not specified | Not specified | Studied in methanol and water solutions. researchgate.net |

| Photodegradation (solid state, UV light) | First-Order | 3.12 (watt. hrs/m²)⁻¹ | 2221.5 watt. hrs/m² | Degradation reduced concentration to 57% after 1800 watt. hrs/m². researchgate.net |

Environmental Chemistry and Ecotoxicology of Fexofenadine Hydrochloride Research Focus

Occurrence and Fate in Aquatic Environments

The detection of fexofenadine (B15129) in various aquatic environments confirms its entry into ecosystems, primarily through treated and untreated wastewater. In a study of the Kamphuan Stream in Southern Thailand, fexofenadine was detected at concentrations as high as 5,110 ng/L, particularly during the rainy season, highlighting the role of urban stormwater runoff in its environmental distribution. oecd.org Monitoring in Europe has also confirmed its presence; it was found in Swedish sewage plant effluent at concentrations ranging from 38 to 146 ng/L. oecd.org Similarly, research in Finland detected fexofenadine at 100 ng/L in wastewater and 11 ng/L in river water. oecd.org

Once in the aquatic environment, these compounds can be taken up by organisms. oecd.org The persistence and potential for bioaccumulation are key factors in assessing their environmental risk.

Table 1: Reported Environmental Concentrations of Fexofenadine

| Environmental Matrix | Location | Concentration Range |

|---|---|---|

| Stream Water | Southern Thailand | up to 5110 ng/L oecd.org |

| Sewage Plant Effluent | Sweden | 38 - 146 ng/L oecd.org |

| Wastewater | Finland | 100 ng/L oecd.org |

| River Water | Finland | 11 ng/L oecd.org |

Degradation and Biotransformation in Environmental Matrices

The persistence of fexofenadine hydrochloride in the environment is influenced by its resistance to natural degradation processes. Studies on its environmental fate show that it is not readily biodegradable. In an aerobic biodegradation test, there was no significant mineralization observed (0% as CO2), and biotransformation into other products was minimal at just 3.3%. oecd.org

While biological degradation is limited, other processes can transform the compound. Research on its degradation through ozonation, a chemical water treatment process, identified seven different transformation products. europa.eu The primary transformation product formed during ozonation is the N-oxide of fexofenadine. europa.eu Photodegradation, or breakdown by light, has also been investigated as a potential environmental fate pathway for fexofenadine. fda.gov

Table 2: Environmental Degradation Data for Fexofenadine Hydrochloride

| Degradation Process | Test System | Result | Reference |

|---|---|---|---|

| Aerobic Biodegradation | Water | 0% Mineralization (%CO2) | oecd.org |

| Aerobic Biotransformation | Water | 3.3% Degradation Products | oecd.org |

| Ozonation | Water | Formation of 7 Transformation Products (primarily N-oxide) | europa.eu |

Ecotoxicological Studies on Non-Target Organisms (e.g., aquatic species, microorganisms)

Ecotoxicological assessments are crucial for determining the potential harm of pharmaceuticals to wildlife. For fexofenadine hydrochloride, studies have been conducted on various non-target organisms, including algae, crustaceans, fish, and microbes, to establish concentrations at which adverse effects occur. oecd.org While some safety data sheets classify the compound as toxic to aquatic organisms with potential for long-term adverse effects, specific laboratory data provides a more detailed risk profile. microbiotests.com

Algae are foundational to aquatic food webs, and their growth inhibition can have cascading effects on the ecosystem. In a 72-hour toxicity test using the green algae Desmodesmus subspicatus, fexofenadine hydrochloride showed a low potential for toxicity. oecd.orgresearchgate.net The EC50 (the concentration causing a 50% effect) for biomass reduction (EbC50) was greater than 200 mg/L. oecd.org The No Observed Effect Concentration (NOEC) for growth rate, determined according to OECD Guideline 201, was 25 mg/L. oecd.org

The freshwater crustacean Daphnia magna is a standard model organism for acute aquatic toxicity testing. An acute 48-hour immobilization study, following FDA Guideline 4.08, was conducted to determine the toxicity of fexofenadine hydrochloride. The results indicated an EC50 of 780 mg/L. The No Observed Effect Concentration (NOEC), the highest concentration at which no adverse effects on immobilization were observed, was 330 mg/L. oecd.org

To assess the risk to vertebrate aquatic life, acute toxicity tests are performed on fish. A 96-hour acute toxicity study was conducted with the Bluegill Sunfish (Lepomis macrochirus). The results showed a very low level of toxicity, with an EC50 value greater than 940 mg/L. The NOEC in this study was determined to be 570 mg/L. oecd.org

The effect of fexofenadine on microorganisms is a key consideration, as they are vital for nutrient cycling and biodegradation in the environment. One study investigated its bacteriostatic activity against 29 different bacterial strains and found that fexofenadine was inactive even at the highest tested concentration of 1 mg/mL. Another study assessing microbial inhibition based on FDA Guideline 4.02 reported Minimum Inhibitory Concentrations (MIC) for various species. For the bacteria Pseudomonas fluorescens, Bacillus megaterium, and Azotobacter chroococcum, the MIC was greater than 1,000 mg/L. For the fungi Aspergillus clavatus, Penicillium canescens, and Chaetomium globosum, the MIC was also greater than 1,000 mg/L. The cyanobacterium Anabaena flos-aquae showed a higher sensitivity with a MIC of 400 mg/L. oecd.org

Table 3: Summary of Ecotoxicological Data for Fexofenadine Hydrochloride

| Organism | Test Type | Endpoint | Value (mg/L) | Test Guideline | Reference |

|---|---|---|---|---|---|

| Desmodesmus subspicatus (Green Algae) | 72-hr Growth Inhibition | EbC50 | >200 | OECD 201 | oecd.org |

| Desmodesmus subspicatus (Green Algae) | 72-hr Growth Inhibition | NOEC | 25 | OECD 201 | oecd.org |

| Daphnia magna (Crustacean) | 48-hr Immobilization | EC50 | 780 | FDA 4.08 | oecd.org |

| Daphnia magna (Crustacean) | 48-hr Immobilization | NOEC | 330 | FDA 4.08 | oecd.org |

| Lepomis macrochirus (Fish) | 96-hr Acute Toxicity | EC50 | >940 | FDA 4.11 | oecd.org |

| Lepomis macrochirus (Fish) | 96-hr Acute Toxicity | NOEC | 570 | FDA 4.11 | oecd.org |

| Various Bacteria | Microbial Inhibition | MIC | >1000 | FDA 4.02 | oecd.org |

| Various Fungi | Microbial Inhibition | MIC | >1000 | FDA 4.02 | oecd.org |

| Anabaena flos-aquae (Cyanobacterium) | Microbial Inhibition | MIC | 400 | FDA 4.02 | oecd.org |

Regulatory Science and Quality Control in Research and Development

Analytical Method Validation Strategies in Research

Analytical method validation is a critical process that demonstrates the suitability of an analytical procedure for its intended purpose. duyaonet.com For Fexofenadinone Hydrochloride, this involves a comprehensive evaluation of the chosen analytical techniques to ensure they are reliable, reproducible, and accurate for the quantification of the active pharmaceutical ingredient (API) and its impurities. ijrpc.comjetir.org Various analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, have been developed and validated for the analysis of fexofenadine (B15129) and its related compounds. dergipark.org.trhumanjournals.comjchr.org

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines that are globally recognized for the validation of analytical procedures. slideshare.neteuropa.eu Adherence to these guidelines, particularly ICH Q2(R2), is paramount in the development of analytical methods for this compound. duyaonet.comjneonatalsurg.comqbdgroup.com These guidelines outline the necessary validation characteristics that need to be investigated, ensuring a systematic and scientifically sound approach to method validation. slideshare.neteuropa.eu The validation process, as per ICH guidelines, involves demonstrating that the analytical method is fit for its intended purpose by assessing parameters such as specificity, linearity, accuracy, precision, and detection limits. dergipark.org.trjneonatalsurg.comnih.goviajps.com The use of data from development studies can be incorporated into the validation data, and a risk-based approach is encouraged. duyaonet.comqbdgroup.comlcms.cz

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jetir.orgjetir.org For this compound, this is often demonstrated by showing that there is no interference from excipients or known impurities at the retention time of the main compound in chromatographic methods. dergipark.org.triajps.comjetir.org

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. jetir.org For this compound, linearity is typically established by analyzing a series of dilutions of a standard solution and plotting the response (e.g., peak area in HPLC) against the concentration. iajps.com The correlation coefficient (r²) is a key indicator of linearity, with values close to 0.999 indicating a strong linear relationship. dergipark.org.trhumanjournals.comjchr.orgiajps.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. ijrpc.com For this compound, accuracy is typically assessed at different concentration levels, and the recovery should fall within a predefined acceptance range, often between 98% and 102%. dergipark.org.trjneonatalsurg.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ijrpc.com It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). humanjournals.comneuroquantology.com The precision is expressed as the relative standard deviation (%RSD) of the results, with values typically required to be less than 2%. jneonatalsurg.comiajps.comneuroquantology.com

The following table summarizes the validation parameters from various research studies on fexofenadine hydrochloride:

| Parameter | Methodology | Finding | Reference |

|---|---|---|---|

| Linearity Range | RP-HPLC | 10–60 µg/mL | dergipark.org.tr |

| Correlation Coefficient (r²) | RP-HPLC | > 0.999 | dergipark.org.tr |

| Accuracy (Recovery) | RP-HPLC | 99.45% to 100.52% | dergipark.org.tr |

| Linearity Range | UV-Visible Spectrophotometry | 10-60 µg/mL | humanjournals.com |

| Correlation Coefficient (r²) | UV-Visible Spectrophotometry | 0.999 | humanjournals.com |

| Accuracy (Recovery) | UV-Visible Spectrophotometry | 100.1% | humanjournals.com |

| Linearity Range | RP-HPLC | 0.1-50 µg/mL | nih.gov |

| Linearity Range | RP-HPLC | 7.5-40 µg/mL | iajps.com |

| Correlation Coefficient (r²) | RP-HPLC | 0.999 | iajps.com |

| Accuracy (Recovery) | RP-HPLC | 98.37-99.84% | iajps.com |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijrpc.comhumanjournals.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijrpc.comhumanjournals.com These parameters are crucial for the analysis of impurities and for stability studies where low levels of degradation products need to be monitored. ijrpc.com The LOD and LOQ are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. dergipark.org.trnih.gov

The following table presents the LOD and LOQ values for this compound from different analytical methods:

| Parameter | Methodology | Value (µg/mL) | Reference |

|---|---|---|---|

| LOD | RP-HPLC | 1.50 | dergipark.org.tr |

| LOQ | RP-HPLC | 4.50 | dergipark.org.tr |

| LOD | UV-Visible Spectrophotometry | 0.62 | humanjournals.com |

| LOQ | UV-Visible Spectrophotometry | 1.88 | humanjournals.com |

| LOD | RP-HPLC | 0.02 | nih.gov |

| LOQ | RP-HPLC | 0.05 | nih.gov |

| LOD | RP-HPLC | 0.603 | iajps.com |

| LOQ | RP-HPLC | 1.829 | iajps.com |

Development of Reference Standards and Impurity Standards

The availability of high-quality reference standards for both the active pharmaceutical ingredient (API) and its impurities is fundamental for accurate and reliable analytical testing. lgcstandards.com Reference standards are highly purified compounds used as a benchmark for identity, purity, and assay of a drug substance. lgcstandards.com Impurity standards are used to identify and quantify impurities in the API and finished product. pharmaffiliates.com

For this compound, several impurities have been identified, arising from the synthesis process or degradation. ijrpc.comnih.gov These include compounds such as keto fexofenadine (Impurity A), the meta isomer of fexofenadine (Impurity B), and the methyl ester of fexofenadine (Impurity C). nih.govnih.gov The development of reference standards for these impurities is crucial for their control. pharmaffiliates.com Companies specializing in pharmaceutical reference standards supply these materials, which are essential for method validation and routine quality control. lgcstandards.compharmaffiliates.com For instance, Fexofenadine EP Impurity A and other related compounds are available as reference standards. axios-research.com The development of these standards often involves complex synthesis and purification steps, followed by extensive characterization to confirm their identity and purity. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Fexofenadine Hydrochloride in solid dosage forms?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method, with specific parameters:

- Chromatographic System : Use a reverse-phase column (e.g., C18) and UV detection at 220 nm.

- Mobile Phase : Phosphate buffer (pH 2.5) and acetonitrile in a gradient elution mode .

- Sample Preparation : Extract powdered tablets using diluting solution (e.g., 0.1 N HCl), sonicate, and filter. Quantify via peak area comparison against a reference standard .

- Critical Parameters : Ensure system suitability with resolution ≥2.0, tailing factor ≤2.0, and RSD ≤1.5% for reproducibility .

Q. How should dissolution testing protocols be designed to comply with pharmacopeial standards for extended-release formulations?

- Experimental Design :

- Apparatus : USP Apparatus 2 (paddle) at 50 rpm.

- Medium : 900 mL of 0.001 N HCl for Fexofenadine Hydrochloride .

- Sampling Points : Collect samples at 30 min, 1 h, 3 h, 7 h, and 23 h for pseudoephedrine co-formulations .

Q. What are the key physicochemical properties to characterize Fexofenadine Hydrochloride in preformulation studies?

- Essential Tests :

- Solubility : Assess in aqueous buffers (pH 1.2–6.8) and organic solvents (e.g., methanol, acetonitrile).

- Polymorphism : Use X-ray diffraction (XRD) to identify crystalline forms (e.g., Form XIX) .

- Stability : Perform stress testing (heat, humidity, light) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles between batch productions of Fexofenadine Hydrochloride?

- Analytical Workflow :

Identify Impurities : Use LC-MS to detect degradation products (e.g., decarboxylated derivatives) and process-related impurities (e.g., compound A) .

Quantify Limits : Ensure total impurities ≤0.5%, with individual limits of 0.2% (compound A), 0.18% (degradants), and 0.3% (unknowns) .

Root-Cause Analysis : Compare synthesis conditions (e.g., solvent purity, reaction time) and storage parameters (e.g., temperature, humidity) across batches .

Q. What strategies optimize the synthesis of amorphous Fexofenadine Hydrochloride for enhanced bioavailability?

- Synthesis Protocol :

- Solvent Selection : Use acetonitrile with formic acid (99%) to promote amorphous formation .

- Precipitation : Introduce dry HCl gas at 0°C to adjust pH to 2–3, followed by solvent evaporation and heptane-induced crystallization .

Q. How should stability studies be designed to predict the shelf-life of Fexofenadine Hydrochloride under ICH guidelines?

- Study Parameters :

- Conditions : Accelerated testing at 40°C/75% RH for 6 months; long-term at 25°C/60% RH for 24 months .

- Metrics : Monitor potency (HPLC), impurities (LC-MS), and dissolution rates .

Q. What methodologies address batch-to-batch variability in Fexofenadine Hydrochloride assay results?

- Troubleshooting Steps :

Standardization : Use USP reference standards for calibration and system suitability tests .

Extraction Optimization : Validate sonication duration (≥60 min) and solvent volume to ensure complete API release from excipients .

Statistical Analysis : Apply analysis of variance (ANOVA) to identify significant variability sources (e.g., mixing time, granulation moisture) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.